molecular formula C6H6F3N3 B009029 5-(Trifluoromethyl)pyridine-2,3-diamine CAS No. 107867-51-6

5-(Trifluoromethyl)pyridine-2,3-diamine

Cat. No.: B009029
CAS No.: 107867-51-6
M. Wt: 177.13 g/mol
InChI Key: RNSZENVDZWTPPG-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-2,3-diamine is a useful research compound. Its molecular formula is C6H6F3N3 and its molecular weight is 177.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

  • Multicomponent Reaction Synthesis

    5-(Trifluoromethyl)pyridine-2,3-diamine derivatives, such as chromeno[2,3-b]pyridines, have been synthesized through multicomponent reactions. These compounds exhibit significant industrial, biological, and medicinal properties, with good yield and confirmed structural integrity through various spectroscopic analyses (Ryzhkova et al., 2023).

  • Material Properties and Applications

    Novel diamine monomers related to this compound, like TABP and TABT, have been synthesized, leading to the creation of fluorinated polyimides. These polyimides exhibit properties such as solubility in organic solvents, low water absorption, and high thermal stability, making them valuable for industrial applications (Madhra et al., 2002).

  • Novel Interaction Products

    The interaction of this compound derivatives with molecular iodine has been explored, leading to the formation of new compounds with potential pharmaceutical applications. These compounds have been characterized using techniques like UV-spectroscopy and X-ray diffraction (Chernov'yants et al., 2011).

Luminescent Properties

  • Optical and Photophysical Applications

    Derivatives of this compound have been explored for their luminescent properties, particularly in the context of blue fluorescence in BF2 complexes. These findings are significant for biological and organic material applications (Yamaji et al., 2017).

  • Luminescent Materials in OLEDs

    The use of this compound derivatives in OLEDs (Organic Light-Emitting Diodes) has been studied, focusing on their potential as phosphors. These materials contribute to the development of high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Structural Characterization and Analysis

  • Hydrogen-Bonding Network in Crystals: The crystal structure of compounds like 5-(trifluoromethyl)picolinic acid, closely related to this compound, has been analyzed. This research highlights the importance of water-bridged hydrogen-bonding networks in determining the molecular structure (Ye & Tanski, 2020).

Safety and Hazards

The compound is considered hazardous, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions of 5-(Trifluoromethyl)pyridine-2,3-diamine and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

5-(trifluoromethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSZENVDZWTPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436769
Record name 5-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107867-51-6
Record name 5-(trifluoromethyl)pyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 50 (950 mg, 4.59 mmol), methanol (15 mL) and Raney Ni (about 200 mg) was shaken under H2 (30-40 psi) for 2 h, then filtered. The filtrate was evaporated to dryness, giving 810 mg (100%) of the diamine 51 as a deep yellow powder, mp 97°-99° C. 1H NMR (CDCl3), 3.389 (bs, 2H), 4.556 (bs, 2H), 7.049 (s, 1H), 7.932 (s, 1H).
Name
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Add 10% Pd/C (0.5 g) to a solution of 3 nitro-5-(trifluoromethyl) pyridin-2-amine (1.0 g, 4.83 mmol) in ethanol (10 mL). Hydrogenate the mixture at a pressure of 50 psi for 5 hours. Filter the mixture through celite, evaporate to dryness under reduced pressure to obtain 5-trifluoromethyl-pyridine-2,3 diamine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To an autoclave reactor, 3-bromo-5-trifluoromethyl-pyridine-2-ylamine (40 g), acetylacetone copper(II) (2.2 g), acetylacetone (6.6 g), cesium carbonate (59 g), and NMP (105 mL) were added, and then 28% of aqueous ammonia solution (25 mL) was added under ice-cooling. After the reactor was sealed, the mixture heated to 110° C., and stirred with heating for 12 hours. The mixture was ice-cooled to room temperature, then diluted with water, and extracted with ethyl acetate. The combined organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 15 g 5-trifluoromethyl-pyridine-2,3-diamine (Compound (1F)-22).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
59 g
Type
reactant
Reaction Step One
Name
acetylacetone copper(II)
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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